Cas no 1002798-81-3 ((E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one)

(E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by its conjugated α,β-unsaturated ketone structure, which confers reactivity useful in organic synthesis and pharmaceutical research. The presence of dimethoxy and biphenyl substituents enhances its potential as a scaffold for bioactive compounds, particularly in studies involving anti-inflammatory, anticancer, or antimicrobial applications. Its extended π-conjugation system may also contribute to photophysical properties, making it relevant in materials science. The compound's well-defined structure allows for precise modifications, facilitating structure-activity relationship (SAR) investigations. High purity and stability under standard conditions ensure reliable performance in experimental settings.
(E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one structure
1002798-81-3 structure
Product Name:(E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
CAS No:1002798-81-3
MF:C23H20O3
MW:344.403106689453
CID:4675505
Update Time:2025-06-29

(E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
    • (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
    • (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
    • (E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
    • Inchi: 1S/C23H20O3/c1-25-22-10-6-9-20(23(22)26-2)15-16-21(24)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,1-2H3/b16-15+
    • InChI Key: QBSGVRMDMXPMIE-FOCLMDBBSA-N
    • SMILES: O(C)C1C(=CC=CC=1/C=C/C(C1C=CC(=CC=1)C1C=CC=CC=1)=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 458
  • Topological Polar Surface Area: 35.5

(E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194542-1g
(2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
1002798-81-3 98%
1g
¥1730 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194542-2g
(2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
1002798-81-3 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194542-5g
(2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
1002798-81-3 98%
5g
¥3876 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194542-10g
(2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
1002798-81-3 98%
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¥4317 2023-04-17
A2B Chem LLC
AJ25755-1g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
1002798-81-3 95+%
1g
$628.00 2024-04-20
A2B Chem LLC
AJ25755-2g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
1002798-81-3 95+%
2g
$830.00 2024-04-20
A2B Chem LLC
AJ25755-5g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
1002798-81-3 95+%
5g
$1134.00 2024-04-20
A2B Chem LLC
AJ25755-10g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
1002798-81-3 95+%
10g
$1337.00 2024-04-20
A2B Chem LLC
AJ25755-25g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
1002798-81-3 95+%
25g
$1944.00 2024-04-20
A2B Chem LLC
AJ25755-50g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
1002798-81-3 95+%
50g
$2855.00 2024-04-20

Additional information on (E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Comprehensive Overview of (E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one (CAS No. 1002798-81-3)

(E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, with the CAS number 1002798-81-3, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This chalcone derivative is characterized by its unique molecular structure, which includes a 2,3-dimethoxyphenyl group and a biphenyl moiety connected via an α,β-unsaturated ketone linkage. Its structural features make it a promising candidate for various applications, particularly in drug discovery and pharmaceutical research.

The compound's synthetic versatility and bioactive properties have made it a subject of interest for researchers exploring anti-inflammatory, antioxidant, and anticancer agents. Recent studies highlight its potential as a tyrosine kinase inhibitor, a class of compounds widely investigated for their role in targeted cancer therapies. Given the growing demand for precision medicine and personalized treatment options, 1002798-81-3 is increasingly being studied for its structure-activity relationship (SAR) and mechanistic pathways.

In addition to its pharmaceutical applications, (E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has shown promise in material science. Its conjugated π-system and electron-rich aromatic rings make it a potential candidate for organic semiconductors and optoelectronic devices. With the rise of green chemistry and sustainable materials, researchers are also exploring its use in environmentally friendly applications, such as photocatalysts and sensors.

The compound's synthesis typically involves a Claisen-Schmidt condensation reaction between 2,3-dimethoxybenzaldehyde and 4-phenylacetophenone, followed by purification using chromatographic techniques. Advances in flow chemistry and microwave-assisted synthesis have further optimized its production, reducing reaction times and improving yields. These innovations align with the broader trend of process intensification in chemical manufacturing.

From a commercial perspective, CAS 1002798-81-3 is available through specialized chemical suppliers and research catalogs. Its pricing and availability are influenced by factors such as purity grade, batch size, and custom synthesis requirements. For laboratories and institutions focusing on high-throughput screening or lead optimization, this compound offers a valuable chemical scaffold for further derivatization.

As the scientific community continues to explore the potential of (E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, its relevance in cutting-edge research is expected to grow. Whether in drug development or advanced materials, this compound exemplifies the intersection of chemistry, biology, and technology. Future studies may uncover additional applications, solidifying its role in innovation-driven industries.

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